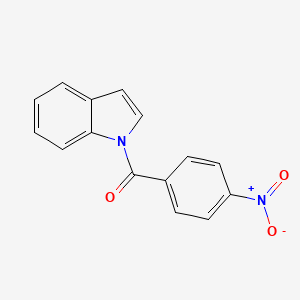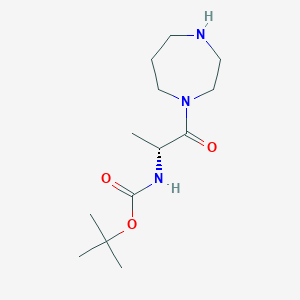
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a phenylacetic acid moiety. Its structural complexity allows it to participate in a variety of chemical reactions, making it valuable for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with ethyl halides, followed by hydroxylation to introduce the hydroxyl group at the 4-position. The phenylacetic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where benzene is acylated with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for alkylation and hydroxylation steps, as well as continuous flow reactors for the Friedel-Crafts acylation. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylacetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group on the piperidine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(1-Ethyl-4-oxopiperidin-4-yl)-2-phenylacetic acid.
Reduction: Formation of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylethanol.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenylacetic acid moiety can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid
- 2-(1-Ethyl-4-aminopiperidin-4-yl)-2-phenylacetic acid
- 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-benzylacetic acid
Uniqueness
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the phenylacetic acid moiety allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
CAS-Nummer |
5449-34-3 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-(1-ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-16-10-8-15(19,9-11-16)13(14(17)18)12-6-4-3-5-7-12/h3-7,13,19H,2,8-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
GSYPREKFRGJLNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)













